

Introduction: The Role of Physicochemical Profiling in Drug Discovery

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Compound of Interest

Compound Name: 4-(3-bromophenyl)oxane-4-carboxylic Acid

Cat. No.: B182021

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In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics—melting point, solubility, acidity, and lipophilicity—govern a molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile.^{[1][2][3]} The carboxylic acid functional group, a common moiety in numerous therapeutic agents, imparts specific properties that can be both advantageous and challenging.^{[4][5]} While it can enhance water solubility and provide a key interaction point with biological targets, it can also lead to poor membrane permeability and rapid metabolism.^{[4][5]}

This guide focuses on **4-(3-bromophenyl)oxane-4-carboxylic acid**, a molecule of interest for researchers in medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this document serves as a comprehensive methodological framework. As a Senior Application Scientist, the objective is to provide not just protocols, but the underlying scientific rationale, enabling researchers to meticulously characterize this and similar molecules, thereby making informed decisions in the drug development pipeline.

Table 1: Compound Identification | Property | Value | Source | | :--- | :--- | :--- | | IUPAC Name | **4-(3-bromophenyl)oxane-4-carboxylic acid** ^[6] | | CAS Number | 179420-77-0 ^{[6][7]} | | Molecular Formula | C₁₂H₁₃BrO₃ ^[7] | | Molecular Weight | 285.13 g/mol ^{[6][7]} | | Chemical Structure |

| (Structure generated based on IUPAC name) |

Solid-State Characterization: Melting Point Determination

Expertise & Rationale: The melting point is a fundamental thermal property that provides critical insights into the purity and crystalline nature of a solid compound.^[8] A pure, crystalline substance typically exhibits a sharp melting point, often within a narrow range of 0.5-1.0°C. Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.^{[9][10]} Therefore, its accurate determination is a primary, non-negotiable step in quality control and compound verification. The capillary method using a calibrated digital apparatus is chosen for its precision, reproducibility, and minimal sample requirement.^{[8][11]}

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the procedure using a standard digital melting point apparatus (e.g., Mel-Temp).

Step 1: Sample Preparation

- Ensure the **4-(3-bromophenyl)oxane-4-carboxylic acid** sample is a fine, dry powder. If the crystals are large, gently pulverize a small amount using a mortar and pestle.
- Take a capillary tube (sealed at one end) and press the open end into the powder heap on a clean, dry surface.^[11]
- Invert the tube and tap it gently on a hard surface to pack the solid into the bottom. Alternatively, drop the tube through a long glass pipe to allow it to bounce on the benchtop, which effectively packs the sample.^[11]
- The final packed sample height should be 2–3 mm to ensure uniform heat transfer.^{[8][11]}

Step 2: Measurement

- Set the starting temperature on the apparatus to approximately 15-20°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating run (e.g., 10°C/min) is performed to get an approximate value.[11]
- Insert the packed capillary tube into the heating block.
- For an accurate measurement, set the heating rate to 1-2°C per minute. A slow heating rate is crucial for allowing the sample and the thermometer to be in thermal equilibrium.[11]
- Observe the sample through the magnified viewing port.
- Record the temperature at which the first droplet of liquid appears (T_1).
- Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (T_2).[9]
- The melting point is reported as the range $T_1 - T_2$.

Step 3: System Validation

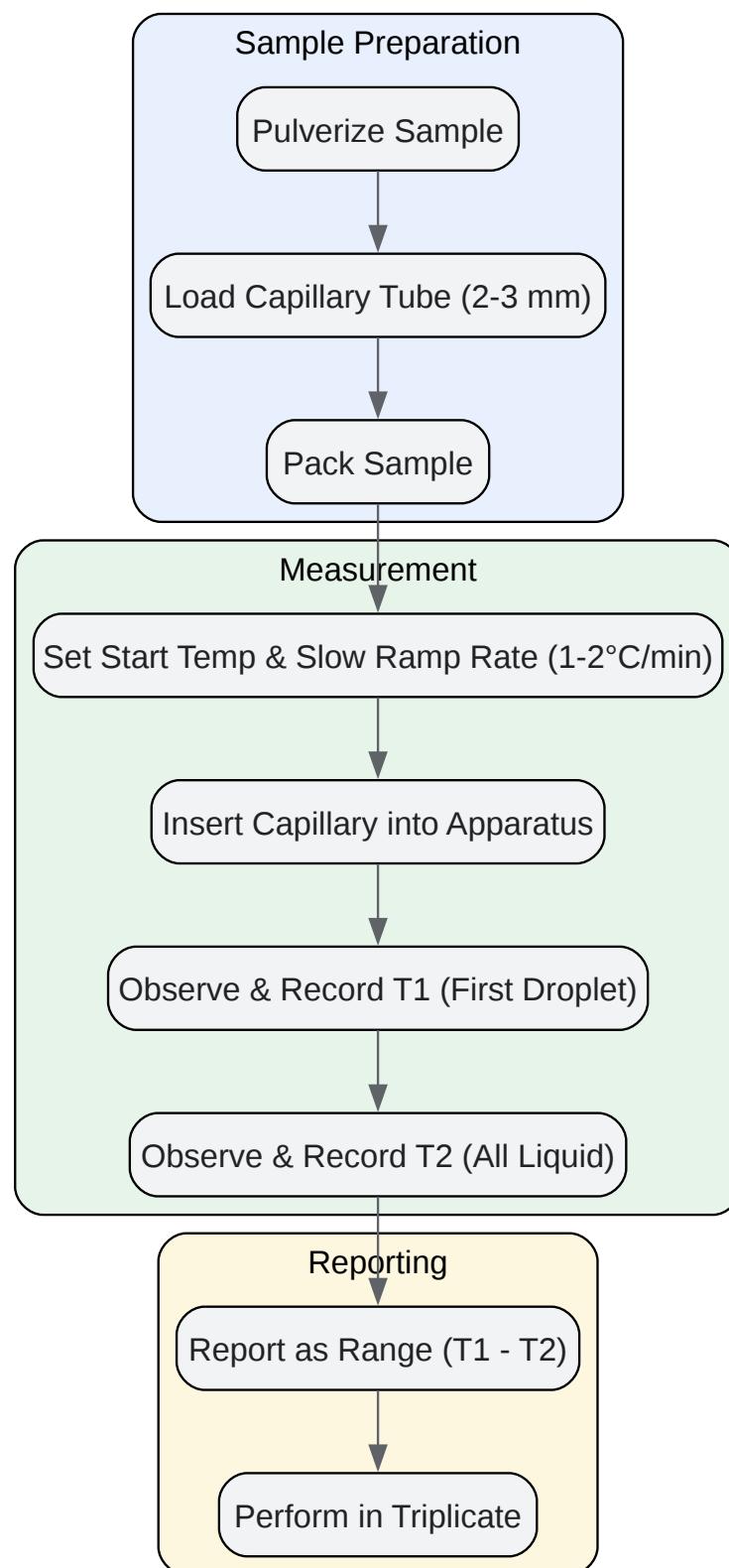
- To ensure the trustworthiness of the measurement, the apparatus should be calibrated regularly using certified reference standards with known melting points (e.g., caffeine, vanillin). The measured values should fall within the specified tolerance of the standards.

Table 2: Example Data Presentation for Melting Point

Trial	T ₁ (Onset of Melting)	T ₂ (Completion of Melting)	Melting Range (°C)	Observations
1 (Rapid)	~155°C	~160°C	5.0	Rapid heating at 10°C/min. Sample appears to shrink before melting.
2 (Slow)	157.5°C	158.5°C	1.0	Slow heating at 1°C/min. Clear, sharp melt.
3 (Slow)	157.8°C	158.7°C	0.9	Slow heating at 1°C/min. Consistent with Trial 2.

| Final Value ||| 157.8 - 158.7°C ||

Workflow Diagram: Melting Point Determination

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Caption: Workflow for Melting Point Determination.

Aqueous Solubility: pH-Dependent Profile

Expertise & Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability.[\[12\]](#) For an ionizable compound like a carboxylic acid, solubility is not a single value but a function of pH. The carboxyl group is protonated (neutral, R-COOH) at low pH and deprotonated (ionized, R-COO⁻) at higher pH. The ionized form is typically much more soluble in water. A pH-solubility profile is therefore essential to predict how the compound will behave in different environments of the gastrointestinal tract.[\[13\]](#) The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures that a true equilibrium between the solid and dissolved states is reached.[\[12\]](#)

Experimental Protocol: Equilibrium pH-Solubility Profiling

Step 1: Preparation of Buffers and Stock Solution

- Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 5, 6, 7.4, 9). Use buffers with low salt concentration to minimize effects on solubility.
- Prepare a concentrated stock solution of the compound in a suitable organic solvent like DMSO, if necessary for initial dissolution, although direct addition of the solid is preferred to avoid co-solvent effects.[\[12\]](#)

Step 2: Incubation and Equilibration

- Add an excess amount of solid **4-(3-bromophenyl)oxane-4-carboxylic acid** to vials containing each of the prepared buffers. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).[\[13\]](#)
- Agitate the samples for a sufficient period to reach equilibrium. This can take 24-48 hours or longer; the time should be determined by taking measurements at different time points until the concentration plateaus.[\[13\]](#)

Step 3: Sample Processing and Analysis

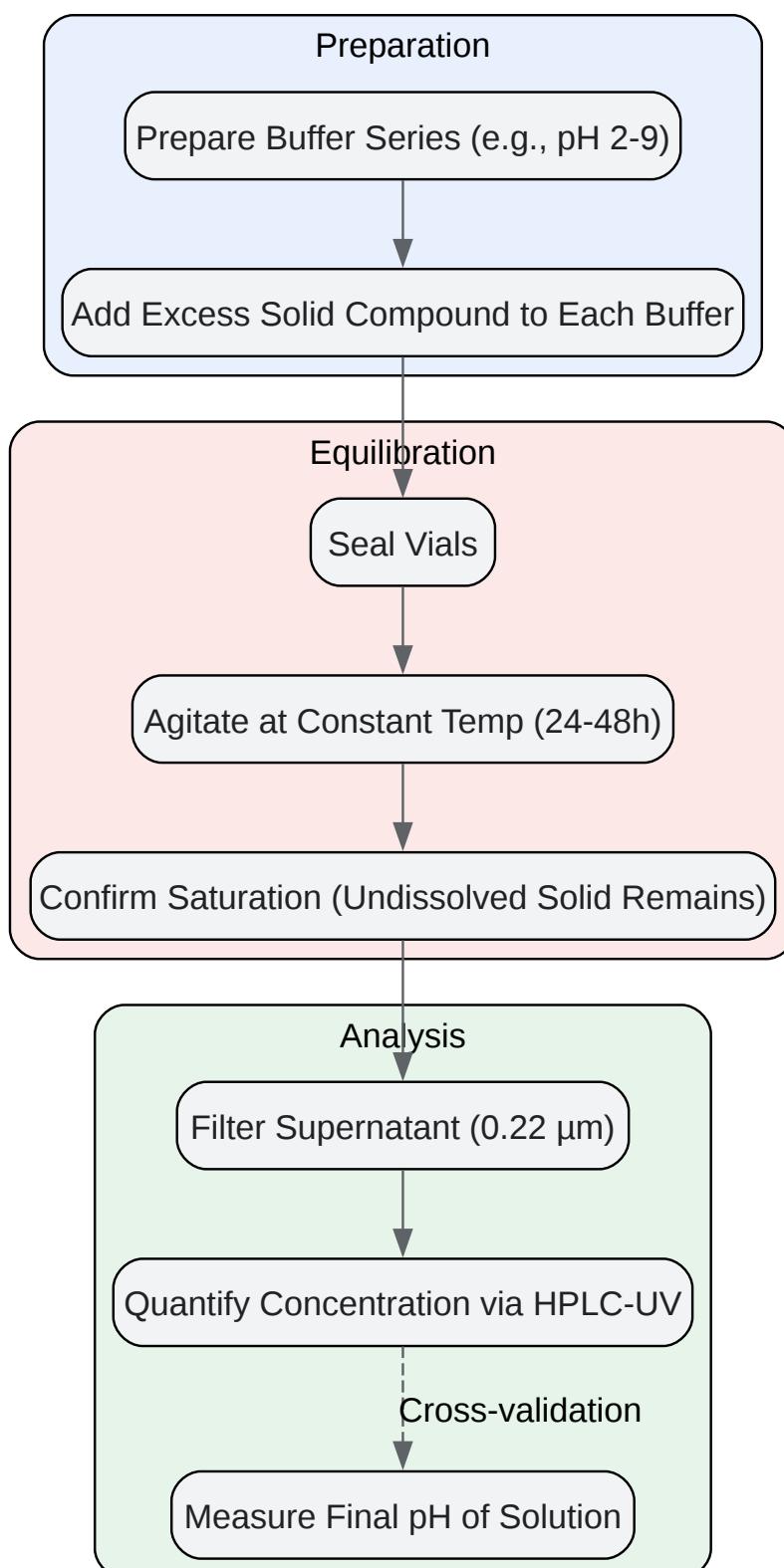
- After equilibration, allow the vials to stand for a short period for the excess solid to settle.
- Carefully withdraw an aliquot from the supernatant. It is critical not to disturb the solid at the bottom.
- Filter the aliquot through a low-binding 0.22 μm syringe filter (e.g., PVDF) to remove any remaining solid particles.
- Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared.
- Measure the final pH of each saturated solution to confirm it has not drifted from the initial buffer pH.

Table 3: Example Data Presentation for pH-Solubility Profile

Initial Buffer pH	Final Measured pH	Concentration ($\mu\text{g/mL}$)	Molar Solubility (μM)
2.0	2.1	5.2	18.2
4.0	4.0	25.8	90.5
5.0	5.1	195.5	685.7
6.0	6.0	1850.1	6488.6
7.4	7.4	>2000	>6995

| 9.0 | 8.9 | >2000 | >6995 |

Workflow Diagram: pH-Solubility Profiling

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Caption: Workflow for Equilibrium Solubility Profiling.

Ionization State: Acidity Constant (pKa) Determination

Expertise & Rationale: The acid dissociation constant (pKa) is the pH at which a molecule is 50% ionized.^[14] For a carboxylic acid, it quantifies the tendency to donate a proton. This value is paramount as it dictates the charge state of the molecule at physiological pH, which in turn influences solubility, lipophilicity (LogD), membrane permeability, and binding affinity to the target protein.^{[4][14]} Potentiometric titration is the method of choice for its high precision and direct measurement of protonation events.^{[15][16]} The protocol involves titrating the acidic compound with a strong base and monitoring the pH change, from which the pKa can be accurately calculated.^[17]

Experimental Protocol: Potentiometric Titration for pKa

Step 1: System Setup and Calibration

- Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).^[17]
- Prepare a standardized solution of a strong base (titrant), typically 0.1 M NaOH. Ensure it is carbonate-free by preparing it with boiled, deionized water.^[15]
- Prepare a solution of the **4-(3-bromophenyl)oxane-4-carboxylic acid** at a known concentration (e.g., 1-10 mM) in deionized water.^[17] A co-solvent like methanol may be used if aqueous solubility is very low, but this will yield an apparent pKa that must be noted.^[15]

Step 2: Titration Procedure

- Place a known volume of the analyte solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25°C).
- Immerse the calibrated pH electrode and a temperature probe into the solution.
- Begin stirring the solution gently.

- Start the titration by adding small, precise increments of the standardized NaOH solution using an automated burette.
- Record the pH value after each addition, allowing the reading to stabilize. The increments should be smaller near the equivalence point where the pH changes most rapidly.[\[17\]](#)
- Continue the titration until the pH has passed the equivalence point and plateaus in the basic region (e.g., pH 11-12).

Step 3: Data Analysis

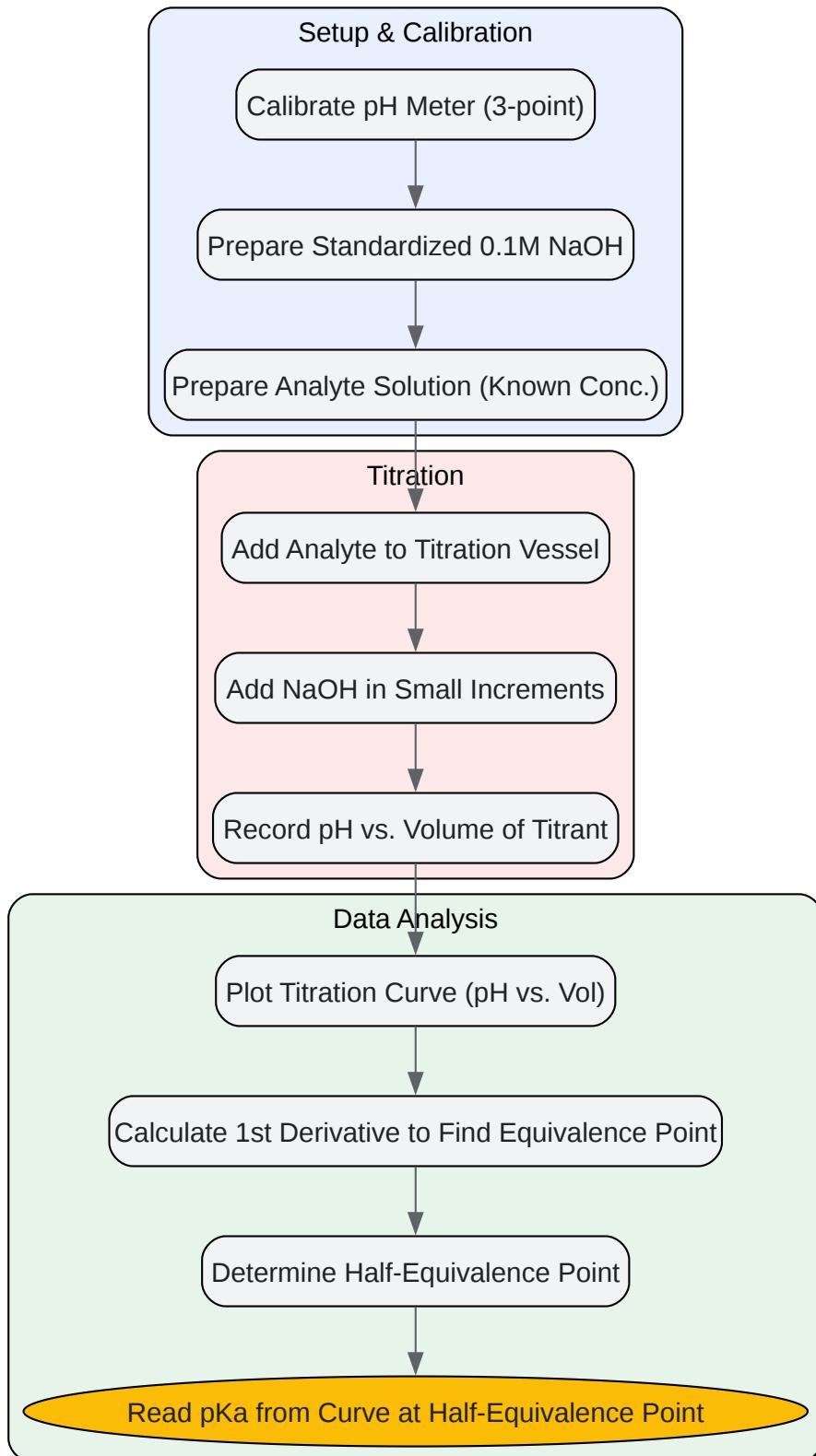
- Plot the measured pH versus the volume of NaOH added to generate the titration curve.
- The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[\[17\]](#)
- To determine this point accurately, calculate the first derivative of the titration curve ($\Delta\text{pH}/\Delta\text{V}$). The peak of the first derivative plot corresponds to the equivalence point.
- The volume at the half-equivalence point is exactly half the volume of titrant required to reach the equivalence point. The pH at this volume on the original titration curve is the pKa.

Table 4: Example Data Presentation for pKa Determination

Parameter	Value	Method
Analyte Concentration	5 mM	
Titrant	0.100 M NaOH	
Temperature	25.0 \pm 0.1 °C	
Equivalence Point Volume	1.25 mL	First Derivative Plot
Half-Equivalence Volume	0.625 mL	

| Measured pKa | 4.35 \pm 0.05 | Potentiometric Titration (n=3) |

Workflow Diagram: pKa Determination by Potentiometric Titration



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Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity: A Key Driver of ADME Properties

Expertise & Rationale: Lipophilicity, the affinity of a molecule for a fatty or non-polar environment, is a cornerstone of medicinal chemistry.^{[1][18]} It is a primary driver of a compound's ability to cross biological membranes, its distribution into tissues, and its interaction with protein targets.^{[3][14]} For ionizable molecules, this property is described by the distribution coefficient (LogD), which is the ratio of the total concentration of the compound (ionized and neutral forms) in an organic phase (typically octanol) to that in an aqueous phase at a specific pH. It is distinct from LogP, which only considers the neutral species. The pKa value is essential for understanding the relationship between LogP and LogD. Given the carboxylic acid moiety, the LogD of **4-(3-bromophenyl)oxane-4-carboxylic acid** will be highly pH-dependent, decreasing significantly as the pH rises above its pKa and the molecule becomes ionized and more water-soluble.

Conclusion: A Synthesis of Properties for Drug Development

The physical properties of **4-(3-bromophenyl)oxane-4-carboxylic acid** are not isolated values but an interconnected set of parameters that collectively define its potential as a drug candidate. The melting point provides a benchmark for purity and solid-state stability. The pKa defines the pH at which the crucial shift from a less soluble, neutral molecule to a more soluble, charged anion occurs. This transition, in turn, dictates the pH-solubility profile, informing which regions of the GI tract might favor dissolution. Finally, these properties together influence the lipophilicity (LogD) across the physiological pH range, offering predictions about membrane permeability and tissue distribution. By systematically applying the rigorous experimental frameworks detailed in this guide, researchers can build a comprehensive physicochemical profile, enabling a data-driven approach to advancing this molecule through the complex and demanding process of drug discovery.

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